molecular formula C17H24BrN3O4S B10982056 N-(3-bromophenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-isoleucinamide

N-(3-bromophenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-isoleucinamide

Cat. No.: B10982056
M. Wt: 446.4 g/mol
InChI Key: LQXZGSKNQPSGNA-QTWGFKIWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S3R)-N-(3-BROMOPHENYL)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-3-METHYLPENTANAMIDE is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S3R)-N-(3-BROMOPHENYL)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-3-METHYLPENTANAMIDE typically involves multiple steps, starting with the preparation of the core structure followed by the introduction of functional groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of the thiolane ring to sulfone derivatives.

    Reduction: Reduction of the carbonyl groups to alcohols.

    Substitution: Halogen substitution reactions on the bromophenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogen exchange reactions can be facilitated by reagents like sodium iodide (NaI) in acetone.

Major Products

The major products formed from these reactions include sulfone derivatives, alcohols, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its bromophenyl group is particularly useful for labeling and tracking biological molecules.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases involving oxidative stress and inflammation.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2S3R)-N-(3-BROMOPHENYL)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-3-METHYLPENTANAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The bromophenyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. Additionally, the thiolane ring can undergo redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromophenyl isopropyl ether
  • 3-Bromophenol
  • 3-(3-BROMOPHENYL)-3-(1,1-DIOXO-1LAMBDA6,4-THIAZINAN-4-YL)PROPANOIC ACID

Uniqueness

Compared to similar compounds, (2S3R)-N-(3-BROMOPHENYL)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-3-METHYLPENTANAMIDE stands out due to its specific stereochemistry and the presence of both a bromophenyl group and a thiolane ring. These features confer unique reactivity and potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C17H24BrN3O4S

Molecular Weight

446.4 g/mol

IUPAC Name

(2S,3R)-N-(3-bromophenyl)-2-[(1,1-dioxothiolan-3-yl)carbamoylamino]-3-methylpentanamide

InChI

InChI=1S/C17H24BrN3O4S/c1-3-11(2)15(16(22)19-13-6-4-5-12(18)9-13)21-17(23)20-14-7-8-26(24,25)10-14/h4-6,9,11,14-15H,3,7-8,10H2,1-2H3,(H,19,22)(H2,20,21,23)/t11-,14?,15+/m1/s1

InChI Key

LQXZGSKNQPSGNA-QTWGFKIWSA-N

Isomeric SMILES

CC[C@@H](C)[C@@H](C(=O)NC1=CC(=CC=C1)Br)NC(=O)NC2CCS(=O)(=O)C2

Canonical SMILES

CCC(C)C(C(=O)NC1=CC(=CC=C1)Br)NC(=O)NC2CCS(=O)(=O)C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.